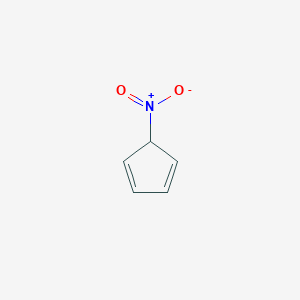
5-Nitrocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with alternating double bonds and a nitro group attached to one of the carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrocyclopenta-1,3-diene typically involves nitration of cyclopenta-1,3-diene. One common method is the reaction of cyclopenta-1,3-diene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5-Aminocyclopenta-1,3-diene.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-Nitrocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Nitrocyclopenta-1,3-diene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound of interest in biological and medicinal research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminocyclopenta-1,3-diene:
Nitrobenzene: Contains a nitro group attached to a benzene ring, offering different chemical properties and applications.
Uniqueness
5-Nitrocyclopenta-1,3-diene is unique due to the presence of both a nitro group and a conjugated diene system
Propiedades
Número CAS |
58683-60-6 |
|---|---|
Fórmula molecular |
C5H5NO2 |
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
5-nitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5NO2/c7-6(8)5-3-1-2-4-5/h1-5H |
Clave InChI |
YONOZYOIUARJFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)





![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
